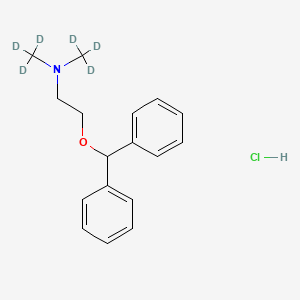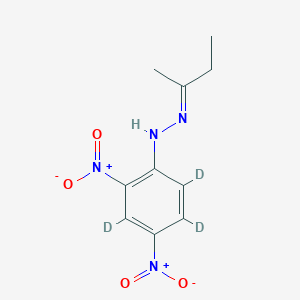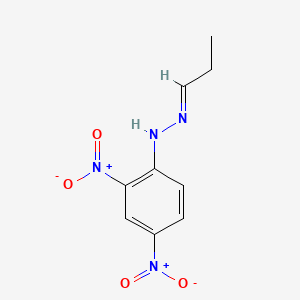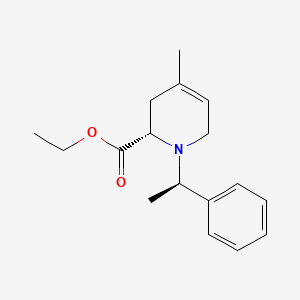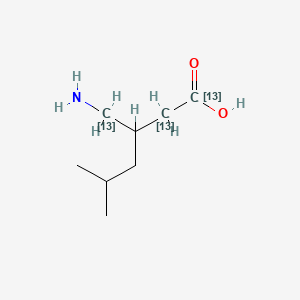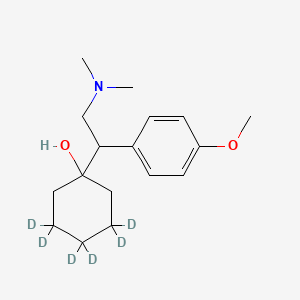
Desmethylemapunil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound like Desmethylemapunil can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy . These techniques allow scientists to visualize the arrangement of atoms in the molecule and understand its three-dimensional structure.Chemical Reactions Analysis
The analysis of chemical reactions involves studying how this compound interacts with other substances. This can be done through various methods such as observing changes in physical properties, conducting laboratory experiments, and using computational models .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. Physical properties include characteristics such as mass, color, and volume, while chemical properties describe how the substance reacts with other substances .Aplicaciones Científicas De Investigación
Environmental and Health Impact Studies
Environmental Estrogens and Endocrine Disruption : Research has explored the impact of environmental estrogens like diethylstilbestrol (DES) on health, revealing connections to cancer and alterations in reproductive, endocrine, and immune systems. This highlights the importance of understanding the broader environmental and health impacts of compounds related to desmethylemapunil (McLachlan, 2016).
Toxicity of Hormone Disruptors : DES, a similar compound to this compound, has shown significant impacts on health, including cancer risks. Understanding the toxicity and long-term effects of such hormone disruptors can provide insights into the potential risks associated with this compound (Newbold, 2010).
Cellular and Molecular Studies
Effects on Human Spermatozoa : DES, a related compound, has been studied for its effects on human spermatozoa, including alterations in calcium signaling and tyrosine phosphorylation. Such studies can inform the understanding of this compound's potential cellular impacts (Zou et al., 2017).
Applications in Biotechnology and Bioengineering : Research into deep eutectic solvents (DESs), which share some similarities with this compound, has revealed potential applications in medical and biotechnological fields. This highlights the broad applicability of such compounds (Mbous et al., 2017).
Solubility and Drug Formation Studies : Understanding the solubility behavior of drugs in choline-based DESs can assist in drug formation design, offering insights relevant to this compound's potential uses in pharmaceutical sciences (Mokhtarpour et al., 2020).
Clinical and Pharmacological Research
Role in Prostate Cancer Treatment : Studies on DES, a related compound, in prostate cancer treatment provide valuable information on the clinical and pharmacological roles that this compound might play in similar contexts (Malkowicz, 2001).
Impact on Neurodegenerative Diseases : Research has shown that deprenyl and its metabolite desmethyldeprenyl (DES) can reduce neuronal apoptosis. This suggests the potential of this compound in treating neurodegenerative diseases like glaucoma (Tatton Wg, 1999).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Desmethylemapunil involves the conversion of 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid to Desmethylemapunil through a series of chemical reactions.", "Starting Materials": [ "2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 4: Add sodium chloride to the solution and extract with ethyl acetate.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the residue in water and add sodium nitrite.", "Step 7: Add sulfuric acid to the solution and stir for 30 minutes.", "Step 8: Add sodium bicarbonate to the solution and extract with ethyl acetate.", "Step 9: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 10: Dissolve the residue in water and add sodium carbonate.", "Step 11: Extract the solution with ethyl acetate and dry the organic layer with sodium sulfate.", "Step 12: Evaporate the solvent to obtain Desmethylemapunil." ] } | |
Número CAS |
226953-50-0 |
Fórmula molecular |
C22H21N5O2 |
Peso molecular |
387.43 |
Pureza |
>98% |
Sinónimos |
N-benzyl-N-ethyl-2-(8-oxo-2-phenyl-7H-purin-9(8H)-yl)ethanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



